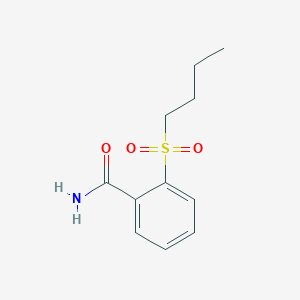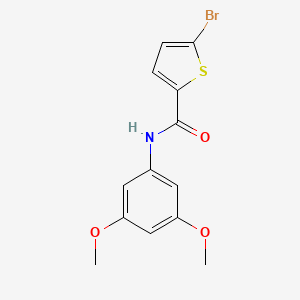![molecular formula C17H19NO3S B3482659 methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3482659.png)
methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
Übersicht
Beschreibung
Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of thiophene carboxylates and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has shown potential in various scientific research applications. It has been reported to have antitumor activity in vitro and in vivo against several cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects in animal models.
Wirkmechanismus
The exact mechanism of action of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. This compound has also been reported to increase the levels of intracellular calcium, which can lead to apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability. It has also been reported to have low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans. Overall, this compound has shown promising results in various scientific research applications and has the potential to be a valuable tool in future research.
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10(2)14-9-13(17(20)21-4)16(22-14)18-15(19)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFOCOFFCWDYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3482587.png)




![ethyl 2-{[(4-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B3482629.png)
![N'-(4-chlorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B3482641.png)



![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B3482656.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-biphenylcarboxamide](/img/structure/B3482671.png)
